molecular formula C14H12N2O4 B1267874 Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate CAS No. 39775-31-0

Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate

Cat. No.: B1267874
CAS No.: 39775-31-0
M. Wt: 272.26 g/mol
InChI Key: SQQPYWUOEFGOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This specific compound is characterized by the presence of two methyl ester groups at the 3,3’ positions of the bipyridine core. It is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where tetrabutylammonium 2-pyridylborate salts react with chloropyridines in the presence of a palladium catalyst such as PdCl₂(dcpp) (dcpp: 1,3-bis(dicyclohexylphosphino)propane) to yield the desired bipyridine product . The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of bipyridine derivatives, including Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative methods such as electrochemical synthesis and microwave-assisted reactions are explored to improve scalability and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bipyridine core to dihydrobipyridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the bipyridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic reagents (Grignard reagents) are employed under controlled conditions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    2,2’-Bipyridine: Lacks the ester groups and is a simpler bipyridine derivative.

    4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at the 4,4’ positions.

    2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups.

Uniqueness: Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ester groups enhances its solubility and reactivity, making it a versatile ligand in coordination chemistry and a valuable compound in various research applications .

Properties

IUPAC Name

methyl 2-(3-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)9-5-3-7-15-11(9)12-10(14(18)20-2)6-4-8-16-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQPYWUOEFGOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329114
Record name [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39775-31-0
Record name 39775-31-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Reactant of Route 6
Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Customer
Q & A

Q1: What is the typical conformation of Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate in its crystalline form?

A1: this compound crystallizes with its pyridine rings in a trans conformation, positioned at an angle of 53 degrees relative to each other. This conformation arises from intramolecular interactions between the alkoxy oxygen atoms of the ester groups and the C2 atoms of the opposing pyridine rings. []

Q2: Are there any notable intramolecular interactions observed in this compound?

A2: Yes, this compound exhibits specific intramolecular interactions. Similar to its 3,3'-dinitro analogue, the alkoxy oxygen atoms of the ester groups interact with the C2 atoms of the opposing pyridine rings. Interestingly, despite their potential, significant interactions between the ring nitrogen atoms and the ester carbonyl carbon atoms are not observed in this molecule, even though such 1,5 interactions have been reported in other similar compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.